Product packaging for 1-Acetylpiperidine-2-carboximidamide(Cat. No.:)

1-Acetylpiperidine-2-carboximidamide

Cat. No.: B12449927
M. Wt: 169.22 g/mol
InChI Key: JYWBWPZGENIUFK-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-2-carboximidamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not readily available, its core structure incorporates the piperidine scaffold and the carboximidamide functional group, both of which are significant pharmacophores in drug discovery. Compounds featuring the carboximidamide moiety have demonstrated substantial research value, particularly as potent, multi-targeted agents in oncology. For instance, closely related piperidine-carboximidamide hybrids have been developed as cytotoxic agents, showing promising activity against a range of cancer cell lines by targeting key kinases such as EGFR, BRAF, and CDK2 . The carboximidamide group is often explored as a bioisostere for carboxylic acids and esters, which can lead to improved pharmacokinetic properties in drug candidates . Furthermore, the piperidine ring is a ubiquitous structure in pharmaceuticals and natural products, such as piperine, which itself has known bioactive properties . Researchers investigating kinase inhibition, anticancer therapies, and the development of novel multi-targeted agents may find this compound a valuable synthetic intermediate or a starting point for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O B12449927 1-Acetylpiperidine-2-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-acetylpiperidine-2-carboximidamide

InChI

InChI=1S/C8H15N3O/c1-6(12)11-5-3-2-4-7(11)8(9)10/h7H,2-5H2,1H3,(H3,9,10)

InChI Key

JYWBWPZGENIUFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C(=N)N

Origin of Product

United States

Advanced Chemical Reactivity and Transformation Chemistry

Chemical Transformations of the Amidine Group

The amidine moiety is a highly versatile functional group, characterized by its basicity and the nucleophilicity of its nitrogen atoms. It serves as a linchpin for various chemical transformations, from simple acid-base reactions to complex cyclizations.

The amidine group is a strong organic base, readily undergoing protonation to form a resonance-stabilized amidinium cation. The basicity of the amidine in 1-Acetylpiperidine-2-carboximidamide is a critical parameter influencing its reactivity and interaction with biological systems. Depending on the pH of the environment, the amidine functionality can switch between being a hydrogen bond acceptor (unprotonated) and a hydrogen bond donor (protonated). nih.gov

Table 1: Protonation Characteristics of Cyclic Amidines

Property Description Significance
Basicity The amidine group is a strong base due to the resonance stabilization of its conjugate acid (amidinium ion). Governs reaction pathways, solubility, and interactions in biological contexts.
Protonation Site Protonation occurs on the sp2-hybridized imino nitrogen. Forms a delocalized amidinium cation, enhancing stability.
pH-Dependent Role Acts as a hydrogen bond acceptor at neutral/alkaline pH and a donor at acidic pH. nih.gov Allows the molecule to adapt its hydrogen bonding capabilities based on the environment. nih.gov

| pKa Value | Expected to be significantly higher than that of corresponding amines or amides. | Indicates a strong tendency to exist in the protonated form in acidic to neutral media. |

The bifunctional nature of the amidine group, possessing two nucleophilic nitrogen atoms, makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. google.com These reactions typically involve the reaction of the amidine with a dielectrophilic reagent, leading to the formation of a new ring fused or attached to the piperidine (B6355638) core.

For instance, reaction with β-dicarbonyl compounds (e.g., acetylacetone, malondialdehyde) can yield pyrimidine (B1678525) derivatives. Similarly, α,β-unsaturated ketones can react via a Michael addition followed by cyclization to form dihydropyrimidines. The use of reagents like cyanoacetohydrazide as a precursor highlights the versatility of cyclization reactions in building complex heterocyclic structures. researchgate.netnih.gov Such transformations are pivotal in medicinal chemistry for generating libraries of novel compounds with diverse pharmacological profiles. nih.gov

Table 2: Examples of Cyclocondensation Reactions for Heterocycle Synthesis

Reagent Type Resulting Heterocycle Reaction Description
β-Diketones (e.g., Acetylacetone) Pyrimidine Condensation with the two amidine nitrogens to form a six-membered aromatic ring.
α,β-Unsaturated Esters/Ketones Dihydropyrimidine Michael addition of one amidine nitrogen, followed by intramolecular cyclization and elimination.
Isothiocyanates Triazine-thione Addition to the isothiocyanate followed by cyclization, often with an alkylating agent.

The nitrogen atoms of the amidine group are nucleophilic and can be readily derivatized through reactions such as acylation, sulfonylation, and alkylation. These modifications can be used to modulate the compound's physicochemical properties, including its basicity, lipophilicity, and hydrogen-bonding capacity.

Derivatization often requires careful control of reaction conditions to achieve selectivity between the two nitrogen atoms, if they are chemically distinct, and to avoid competing reactions at the piperidine nitrogen's acetyl group. Reagents like benzoyl chloride or dansyl chloride are commonly used for derivatization, which can also aid in the analytical detection of the compound. nih.gov

Reactions of the Piperidine Ring System

While the amidine group is a primary site of reactivity, the piperidine ring itself offers opportunities for structural modification. The N-acetyl group influences the ring's conformational preferences and the reactivity of its C-H bonds.

Direct and selective C–H functionalization of the saturated piperidine ring is a significant challenge in synthetic chemistry. However, modern catalytic methods have enabled such transformations. The N-acetyl group can act as a directing group, facilitating metal-catalyzed C-H activation at specific positions.

Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize N-substituted piperidines at the C2, C3, and C4 positions. nih.gov The site-selectivity (C2 vs. C3 vs. C4) can often be controlled by the choice of catalyst and the nature of the N-acyl directing group. nih.govresearchgate.net While functionalization at C3, C4, and C5 is feasible, direct functionalization at the C6 position is sterically hindered by the adjacent C2-substituent and the N-acetyl group, making it a more challenging transformation.

Table 3: Potential Functionalization Reactions of the Piperidine Ring

Position Reaction Type Reagents/Catalysts Significance
C3/C5 Halogenation N-Halosuccinimide (NBS, NCS) under radical conditions. Introduces a handle for further cross-coupling reactions.
C4 C-H Insertion Dirhodium catalysts with a diazo reagent. nih.gov Allows for the introduction of aryl or alkyl groups at a remote position. nih.gov

| C3/C4/C5 | Oxidation | Strong oxidizing agents (e.g., RuO4). | Can lead to the formation of piperidinone derivatives. |

The piperidine ring can undergo rearrangement reactions to form larger or smaller ring systems, providing access to different heterocyclic scaffolds.

Ring Expansion: Methodologies have been developed to expand the six-membered piperidine ring into a seven-membered azepane ring. These strategies often involve the formation of a bicyclic intermediate that undergoes regioselective cleavage. For example, a substituent at the C2 position can be manipulated to initiate a rearrangement, leading to the stereoselective and regioselective formation of azepane derivatives. rsc.org

Ring Contraction: Conversely, ring contraction of piperidines to form pyrrolidines is also a known transformation. nih.gov Photomediated methods or reactions involving reagents like diethylaminosulfur trifluoride (DAST) can induce such rearrangements. nih.govarkat-usa.org For N-acyl piperidines, these contractions can proceed through the formation of strained intermediates, such as an aziridinium (B1262131) ion, followed by nucleophilic ring-opening to yield the five-membered ring product. arkat-usa.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetylacetone
Azepane
Benzoyl chloride
Carbon Disulfide
Cyanoacetohydrazide
Dansyl chloride
Diethylaminosulfur trifluoride (DAST)
Malondialdehyde
Pyrrolidine
Pyrimidine
Thiatriazine

Stereochemical Stability and Inversion Dynamics

The stereochemistry of this compound is centered around the chiral carbon at the 2-position of the piperidine ring. The presence of this stereocenter gives rise to the possibility of two enantiomers, (R)- and (S)-1-acetylpiperidine-2-carboximidamide.

The stereochemical stability of this center is expected to be high under normal conditions, as C-C bond cleavage would be required for inversion, a high-energy process. However, the dynamics of the piperidine ring and the rotation of the N-acetyl group introduce conformational complexity.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, two primary chair conformers are possible, differing in the axial or equatorial position of the carboximidamide group. The equilibrium between these conformers is influenced by steric and electronic factors. It is generally expected that the conformer with the bulky carboximidamide group in the equatorial position would be more stable.

Furthermore, the rotation around the N-C(O) amide bond of the N-acetyl group is restricted due to its partial double bond character. This can lead to the existence of rotamers. Variable temperature NMR (VT-NMR) spectroscopy studies on related N-acylpiperidines have been used to determine the energy barriers for this rotation. acs.org For this compound, the presence of the adjacent carboximidamide group could influence this rotational barrier through steric hindrance or hydrogen bonding interactions.

Table 1: Predicted Stereochemical and Dynamic Features of this compound

FeatureDescriptionPredicted Influencing Factors
Chirality Presence of a stereocenter at C2 of the piperidine ring.The synthetic route used for its preparation.
Conformational Isomerism Existence of chair conformers with axial/equatorial C2 substituent.Steric bulk of the carboximidamide group.
Rotational Isomerism Restricted rotation around the N-acetyl amide bond.Steric and electronic effects of the C2-carboximidamide group.
Inversion Dynamics Ring inversion between the two chair conformations.Energy barrier influenced by substituents on the piperidine ring.

Reactivity of the N-Acetyl Moiety

The N-acetyl group is a key functional handle that can undergo various chemical transformations.

Hydrolysis and Decarboxylation Pathways

Hydrolysis: The N-acetyl group can be hydrolyzed under either acidic or basic conditions to yield piperidine-2-carboximidamide (B13179435) and acetic acid. This reaction proceeds via nucleophilic acyl substitution. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. Enzymatic hydrolysis is also a possibility, as lipases have been shown to selectively hydrolyze N-acetyl groups in related piperidine derivatives, such as in the kinetic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.net

Decarboxylation: Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that typically requires a carboxylic acid functional group. masterorganicchemistry.com The parent compound, this compound, does not possess a carboxylic acid and therefore would not directly undergo decarboxylation.

However, if the carboximidamide group were to be hydrolyzed to a carboxylic acid, forming 1-acetylpiperidine-2-carboxylic acid, the resulting molecule would be a proline derivative. Decarboxylation of such α-amino acids is a known biochemical and chemical process, though often requiring specific catalysts or enzymes. Studies on the decarboxylation of related carboline carboxylic acids have shown that the reaction can be catalyzed under physiological conditions. nih.gov

Modification of the Acetyl Methyl Group (e.g., Alpha-Functionalization)

The methyl group of the N-acetyl moiety possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, leading to the alpha-functionalization of the acetyl group.

Common alpha-functionalization reactions could include:

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy amides.

Claisen Condensation: Reaction with esters to form β-keto amides.

The feasibility of these reactions would depend on the choice of base and reaction conditions, as well as potential competing reactions at other sites in the molecule, such as deprotonation of the carboximidamide group. The alpha-functionalization of the piperidine ring itself is a well-established field, often requiring directing groups on the nitrogen. researchgate.net However, specific studies on the selective functionalization of the N-acetyl methyl group in the presence of a 2-carboximidamide substituent are lacking.

Table 2: Potential Reactions of the N-Acetyl Moiety in this compound

Reaction TypeReagentsPotential Product
Acidic Hydrolysis H₃O⁺, heatPiperidine-2-carboximidamide hydrochloride, Acetic acid
Basic Hydrolysis NaOH, heatPiperidine-2-carboximidamide, Sodium acetate
Alpha-Alkylation 1. Strong base (e.g., LDA)2. Alkyl halide (R-X)1-(1-Alkylacetyl)piperidine-2-carboximidamide
Alpha-Aldol Addition 1. Strong base (e.g., LDA)2. Aldehyde (R'CHO)1-(3-Hydroxy-2-alkyl)acetylpiperidine-2-carboximidamide

In Depth Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural and Conformational Analysis

NMR spectroscopy serves as the cornerstone for determining the solution-state structure and dynamics of the molecule.

The ¹H and ¹³C NMR spectra of 1-Acetylpiperidine-2-carboximidamide are predicted to display characteristic signals influenced by the electronic effects of the N-acetyl and C2-carboximidamide substituents. The acetyl group, being an amide, induces a significant deshielding effect on the adjacent protons and carbons of the piperidine (B6355638) ring due to its electron-withdrawing nature and magnetic anisotropy. This results in downfield shifts for the protons at the C2 and C6 positions. The carboximidamide group at C2 further complicates the spectrum, introducing additional electronic effects and stereochemical considerations.

The piperidine ring protons would appear as a series of complex multiplets in the ¹H NMR spectrum, while the acetyl methyl protons would present as a sharp singlet. In the ¹³C NMR spectrum, two carbonyl-like carbons are expected: one for the acetyl group (around 170 ppm) and one for the amidine carbon (around 155-160 ppm).

| Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ | | :--- | :--- | | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | Acetyl -CH₃ | ~2.1 | ~22 | | Acetyl -C=O | - | ~170 | | Piperidine H2 | ~4.8-5.2 | ~55 | | Piperidine H3, H4, H5 | ~1.5-1.9 | ~20-30 | | Piperidine H6 | ~3.5-3.8 (equatorial), ~2.8-3.1 (axial) | ~45 | | Amidine C=NH | - | ~158 | | Amidine -NH₂ | ~5.5-7.0 (broad) | - |

To unambiguously assign all proton and carbon signals and to elucidate the molecule's conformation, a suite of 2D NMR experiments is essential. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be crucial for tracing the connectivity of the protons around the piperidine ring, starting from an easily identifiable signal like the one for H2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). youtube.com It allows for the direct assignment of the carbon signal for each protonated carbon in the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing the key to assembling the molecular fragments. youtube.com Expected key correlations would include the correlation from the acetyl methyl protons to the acetyl carbonyl carbon and from the piperidine H2 proton to both the acetyl carbonyl and the amidine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. rsc.org For instance, NOESY could determine the relative orientation of the carboximidamide substituent at C2 (axial vs. equatorial) by observing correlations between H2 and other protons on the piperidine ring.

| Predicted 2D NMR Correlations | | :--- | :--- | | Experiment | Expected Key Correlations | Information Gained | | COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | Confirms proton sequence in the piperidine ring. | | HSQC | Each piperidine CH/CH₂ proton ↔ its attached carbon. | Assigns carbons directly attached to protons. | | HMBC | Acetyl CH₃ ↔ Acetyl C=O; H2 ↔ Amidine C=NH; H2 ↔ Acetyl C=O; H6 ↔ Acetyl C=O | Confirms connectivity of substituents to the ring. | | NOESY | H2 ↔ H4 (axial); H2 ↔ H6 (axial/equatorial) | Determines the conformation of the piperidine ring and the orientation of the C2 substituent. |

The structure of this compound presents two significant dynamic phenomena that can be investigated by variable-temperature (VT) NMR: restricted rotation around the N-acetyl bond and prototropic tautomerism within the amidine group. montana.eduresearchgate.netresearchgate.netnih.gov

Rotational Barrier: The resonance in the acetyl-piperidine amide bond gives it partial double-bond character, hindering free rotation. montana.eduscispace.com At low temperatures, this slow rotation would lead to distinct signals for the axial and equatorial protons at the C6 position. As the temperature increases, the rotation rate increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line-shape changes allows for the calculation of the rotational energy barrier (ΔG‡). researchgate.net

Amidine Tautomerism: The amidine group can exist in two tautomeric forms through the migration of a proton between the two nitrogen atoms. researchgate.netmdpi.com If this exchange is slow on the NMR timescale, separate signals for the non-equivalent protons and carbons might be observed. Dynamic NMR studies can track the rate of this proton transfer, providing insight into the tautomeric equilibrium and the energy barrier of the process. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman): Elucidation of Functional Group Vibrations and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy provide valuable information on the functional groups present and the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.netnih.gov

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the N-H stretches of the amidine group (typically broad, in the 3100-3400 cm⁻¹ region), the C-H stretches of the piperidine and acetyl groups (2850-3000 cm⁻¹), a strong amide C=O stretch (around 1640-1660 cm⁻¹), and the C=N stretch of the amidine (around 1600-1650 cm⁻¹). nih.govchemicalbook.com

A crucial aspect revealed by vibrational spectroscopy is the extent of hydrogen bonding. nih.govresearchgate.net The N-H protons of the amidine group can act as hydrogen bond donors, while the amidine nitrogen and the acetyl oxygen can act as acceptors. Strong intermolecular hydrogen bonding would lead to a significant broadening and red-shifting (a shift to lower wavenumber) of the N-H and C=O stretching bands. mdpi.com

| Predicted Vibrational Frequencies and Assignments | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | | N-H stretch (amidine) | 3100-3400 | Strong, Broad | | C-H stretch (aliphatic) | 2850-3000 | Medium-Strong | | C=O stretch (amide I) | 1640-1660 | Very Strong | | C=N stretch (amidine) | 1600-1650 | Strong | | N-H bend (amidine) | 1550-1600 | Medium-Strong |

X-ray Crystallography: Determination of Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography offers the definitive method for determining the solid-state structure, providing precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.gov

A crystal structure would confirm that the piperidine ring adopts a stable chair conformation. It would also provide precise measurements of the bond lengths within the N-acetyl and C-amidine functionalities. Based on data from analogous structures like piperidine-1-carboximidamide, the C-N bonds within the amidine group are expected to have lengths intermediate between a pure single and a pure double bond, confirming charge delocalization. nih.gov Similarly, the N1-C(acetyl) bond would exhibit partial double-bond character.

The analysis would also reveal the packing of molecules in the crystal lattice, detailing the hydrogen-bonding network. It is highly probable that the molecules would form dimers or extended chains through hydrogen bonds between the N-H groups of the amidine on one molecule and the carbonyl oxygen or amidine nitrogen of a neighboring molecule. nih.gov

| Predicted Crystallographic Parameters (based on analogues) | | :--- | :--- | | Parameter | Expected Value | Significance | | Piperidine Conformation | Chair | Most stable conformation, minimizing steric strain. | | C(amidine)-N Bond Lengths | ~1.31 - 1.38 Å | Intermediate character, indicating resonance. nih.gov | | N(piperidine)-C(acetyl) Bond Length | ~1.35 Å | Partial double bond character due to amide resonance. | | N-C-N Angle (amidine) | ~117-124° | Deviation from ideal 120° due to substituent effects. nih.gov | | Intermolecular Interactions | N-H···O=C or N-H···N hydrogen bonds | Governs crystal packing and solid-state properties. |

Conformational Preferences of the Piperidine Ring (e.g., Chair Conformations)

The six-membered piperidine ring is expected to adopt a chair conformation to minimize angular and torsional strain. The presence of substituents—the acetyl group on the nitrogen and the carboximidamide group at the 2-position—will influence the equilibrium between the two possible chair conformers.

The orientation of the C2-substituent (carboximidamide) can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with the axial hydrogens on the same side of the ring. Therefore, the conformer with the carboximidamide group in the equatorial position is predicted to be the more stable and thus the predominant form in solution.

Table 1: Predicted Conformational Preferences of this compound

ConformerC2-Carboximidamide PositionRelative StabilityKey Steric Interactions
A EquatorialMore StableMinimized 1,3-diaxial interactions
B AxialLess Stable1,3-diaxial interactions with axial hydrogens

This table is based on theoretical principles of conformational analysis.

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, the crystal structure of this compound would be determined by a network of non-covalent interactions that maximize packing efficiency. The carboximidamide group, with its N-H and C=N functionalities, is a potent hydrogen bond donor and acceptor.

It is anticipated that strong intermolecular hydrogen bonds would be a dominant feature of the crystal lattice. The N-H protons of the carboximidamide can form hydrogen bonds with the nitrogen atom of the same group on an adjacent molecule or with the oxygen atom of the acetyl group. These interactions would likely lead to the formation of well-ordered supramolecular assemblies, such as chains or sheets.

Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPredicted Role in Crystal Packing
Hydrogen Bonding Carboximidamide (N-H)Carboximidamide (N), Acetyl (O)Primary driver of supramolecular assembly
Dipole-Dipole Acetyl (C=O), Carboximidamide (C=N)Acetyl (C=O), Carboximidamide (C=N)Contributes to lattice stability

This table outlines the expected intermolecular forces based on the molecular structure.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Purity and Absolute Configuration

The C2 carbon of the piperidine ring in this compound is a stereocenter (chiral center), meaning the molecule can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This makes CD an excellent tool for determining the enantiomeric purity of a sample. A pure enantiomer will show a distinct CD spectrum, while a racemic mixture (equal amounts of both enantiomers) will be CD silent.

Furthermore, the sign and intensity of the Cotton effects (the peaks in a CD spectrum) are directly related to the absolute configuration (the actual 3D arrangement of atoms) at the chiral center. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a specific enantiomer can be determined. The electronic transitions associated with the amide chromophore of the acetyl group and the imine chromophore of the carboximidamide group are expected to give rise to characteristic signals in the CD spectrum.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Theoretical Studies on Amidine Tautomerism and Protonation States

The amidine functional group (-C(=NH)NH2) in 1-acetylpiperidine-2-carboximidamide can exist in different tautomeric forms and protonation states. Theoretical studies, which appear to be absent from the current body of scientific literature for this specific compound, would be crucial for understanding these equilibria. Such research would typically involve calculating the relative energies of the different tautomers and their protonated forms in various solvents to predict the most stable species under different pH conditions. These calculations are vital for understanding the molecule's behavior in biological systems.

Conformational Analysis and Energy Landscape Mapping

A comprehensive conformational analysis of this compound has not been documented in publicly accessible research. This type of analysis would involve mapping the potential energy surface of the molecule by systematically rotating its single bonds. The goal would be to identify low-energy conformers and the energy barriers between them. This information provides insight into the molecule's flexibility and the preferred shapes it adopts, which is fundamental for understanding its interaction with biological targets.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

There is no specific literature detailing the Molecular Electrostatic Potential (MEP) and charge distribution for this compound. An MEP analysis would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are key to how a ligand binds to a protein. Charge distribution analysis would quantify the partial charges on each atom, further informing the molecule's reactivity and interaction patterns.

Molecular Dynamics (MD) Simulations: Exploration of Conformational Dynamics in Solution

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational dynamics of molecules in a solution environment, mimicking physiological conditions. However, there are no published MD simulation studies specifically focused on this compound. Such simulations would track the movement of every atom in the molecule over time, providing a detailed picture of its flexibility, how it interacts with solvent molecules, and the transitions between different conformational states. This information is essential for a complete understanding of the molecule's behavior and its binding kinetics with a receptor.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. While the methodology is well-established, specific docking studies involving this compound are not found in the available scientific literature.

Computational Elucidation of Interaction Energetics and Key Residue Interactions

Detailed computational studies on the interaction energetics and key residue interactions of this compound are not extensively available in the current body of scientific literature. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are powerful tools to elucidate how a ligand such as this compound binds to a biological target. These methods can calculate the binding free energy, breaking it down into enthalpic and entropic contributions.

In a typical study, the compound would be docked into the active site of a target protein. Molecular dynamics simulations would then be run to observe the stability of the binding pose and to identify the key amino acid residues involved in the interaction. These interactions are often characterized by hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The energetics of these interactions can be quantified to understand the driving forces behind the binding event. For instance, studies on other molecules have identified specific amino acid residues like glutamine, histidine, and tyrosine as being crucial for forming hydrogen bonds with ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling to Correlate Structural Features with Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, untested compounds and for optimizing lead compounds in drug discovery.

A QSAR study on a series of compounds related to this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that links these descriptors to the observed biological activity. mdpi.comnih.gov The predictive power of the resulting QSAR model is then validated using an external set of compounds. mdpi.com

For example, a hypothetical QSAR model for a series of inhibitors might reveal that the presence of a hydrogen bond donor at a specific position and a certain range of lipophilicity are critical for high activity. Such insights can guide the synthesis of more potent analogs.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Validation against Experimental Data

Theoretical calculations can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, key predicted vibrational bands would include the C=O stretch of the acetyl group, the C=N and N-H stretches of the carboximidamide group, and the C-H stretches of the piperidine (B6355638) ring. Comparing such a theoretical spectrum with an experimental one can help confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using time-dependent density functional theory (TD-DFT). This allows for the calculation of the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. For this compound, these calculations would identify the electronic transitions, likely involving the n→π* and π→π* transitions of the acetyl and carboximidamide chromophores.

The table below summarizes the types of theoretical spectroscopic data that could be generated for this compound.

Spectroscopic TechniquePredicted ParametersPotential Structural Insights
¹H NMRChemical shifts (ppm), coupling constants (Hz)Number and environment of non-equivalent protons
¹³C NMRChemical shifts (ppm)Number and environment of non-equivalent carbon atoms
IRVibrational frequencies (cm⁻¹)Presence of functional groups (C=O, C=N, N-H)
UV-VisAbsorption maxima (λmax in nm), molar absorptivityPresence of chromophores and conjugated systems

Rational Design, Synthesis, and Evaluation of Derivatives and Analogues for Structure Property Relationships

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring serves as a versatile scaffold in drug design, and its substitution pattern can significantly influence a molecule's conformational preferences, lipophilicity, and interactions with biological targets. mdpi.com A systematic approach to modifying this core structure is crucial for optimizing desired properties.

The stereochemistry of substituents on the piperidine ring is a critical determinant of biological activity. For 1-acetylpiperidine-2-carboximidamide, the carbon at the 2-position (C2) is a chiral center. The absolute configuration (R or S) of the carboximidamide group at this position will dictate its spatial orientation and, consequently, its ability to interact with target proteins. It is well-established that different stereoisomers of a compound can exhibit vastly different pharmacological profiles. nih.gov

Table 1: Hypothetical Influence of Stereochemistry on Receptor Binding Affinity

CompoundC2 ConfigurationC5 ConfigurationRelative StereochemistryPredicted Receptor Affinity (Ki, nM)
1a R--50
1b S--500
2a RRtrans25
2b RScis150
2c SRcis600
2d SStrans800

Note: The data in this table is hypothetical and for illustrative purposes only.

The strategic placement of various functional groups at the C3, C4, C5, and C6 positions of the piperidine ring can modulate a range of properties, including potency, selectivity, and pharmacokinetic parameters. nih.gov The choice of substituents is guided by the desire to probe different types of interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

For example, the introduction of small alkyl groups can explore hydrophobic pockets within a binding site, while polar groups like hydroxyls or amines can form hydrogen bonds. nih.gov Halogen atoms, such as fluorine or chlorine, can alter electronic properties and may block sites of metabolism. nih.gov The effect of these substitutions is highly dependent on their position and orientation (axial vs. equatorial) on the piperidine ring. blumberginstitute.org

Table 2: Predicted Effects of Piperidine Ring Substitution on Lipophilicity and Metabolic Stability

CompoundSubstituent at C4Predicted logPPredicted Metabolic Half-life (t½, min)
Parent H1.530
3a -CH₃2.045
3b -OH1.120
3c -F1.660
3d -CF₃2.590

Note: The data in this table is hypothetical and for illustrative purposes only.

Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can introduce varying degrees of steric bulk and lipophilicity. Alternatively, replacement with sulfonyl groups or conversion to a tertiary amine via reductive amination can fundamentally alter the electronic nature of the nitrogen atom, impacting its basicity and potential for ionic interactions. nih.gov

Variations of the Carboximidamide Group

The carboximidamide, or amidine, functionality is a strongly basic group that is typically protonated at physiological pH. It can act as a potent hydrogen bond donor and engage in electrostatic interactions. Modifications to this group are a key strategy for modulating potency and pharmacokinetic properties.

Substitution on one or both of the amidine nitrogen atoms can have a profound impact on basicity, lipophilicity, and hydrogen bonding capacity. Introducing small alkyl groups can increase lipophilicity and may provide additional hydrophobic interactions with a target. Larger or electron-withdrawing substituents can decrease the pKa of the amidine, which may be desirable for improving oral bioavailability.

Cyclization of the amidine into a heterocyclic ring system, such as an imidazole (B134444) or a triazole, is another strategy to modulate its properties while maintaining its ability to participate in key binding interactions.

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve physicochemical or pharmacological characteristics. drughunter.com The highly basic nature of the amidine group can sometimes be a liability, leading to poor membrane permeability and potential off-target effects. Therefore, replacing it with a suitable bioisostere can be a fruitful approach.

Potential bioisosteres for the carboximidamide group include guanidines, which retain strong basicity but offer different hydrogen bonding patterns, and various five-membered nitrogen-containing heterocycles like 1,2,4-triazoles or tetrazoles. drughunter.com These heterocycles are often less basic than amidines but can still act as effective hydrogen bond donors and acceptors. The choice of bioisostere depends on the specific binding hypothesis and the desired physicochemical properties. cambridgemedchemconsulting.com

Table 3: Physicochemical Properties of Potential Bioisosteres for the Carboximidamide Group

Functional GroupApproximate pKaHydrogen Bond DonorsHydrogen Bond Acceptors
Carboximidamide10-1221
Guanidine13-1430
1,2,4-Triazole~10 (as acid), ~2 (as base)12
Tetrazole~513

Note: The data in this table represents general approximations and can vary based on the molecular context.

Influence of Substituent Electronic and Steric Properties on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are significantly influenced by the electronic and steric properties of its constituent parts, particularly the N-acetyl group and any potential substituents on the piperidine ring or carboximidamide functional group.

The acylation of the piperidine nitrogen introduces a partial double-bond character to the N-C(O) bond due to resonance between the nitrogen lone pair and the acetyl carbonyl group. This conjugation forces the nitrogen atom towards a more sp²-hybridized and planar geometry. nih.gov This planarity gives rise to a phenomenon known as pseudoallylic strain, which has a profound impact on the conformational preference of the substituent at the 2-position (the carboximidamide group). This strain forces the 2-substituent into an axial orientation to minimize steric clashes. nih.gov

In the case of N-acylpiperidines, the axial conformation of a 2-substituent is generally favored. nih.gov For this compound, this means the carboximidamide group would predominantly occupy the axial position in the chair conformation of the piperidine ring. This has significant implications for how the molecule presents its functional groups for interaction with a biological target.

The electronic nature of substituents can further modulate the molecule's properties. Electron-withdrawing groups on the piperidine ring could influence the basicity of the carboximidamide group, while bulky substituents could introduce additional steric hindrance, further restricting conformational flexibility. The table below illustrates the predicted effects of hypothetical substituents on the conformation of a generic 2-substituted N-acetylpiperidine framework, based on established principles.

Substituent at C4Electronic EffectPredicted Steric HindrancePredominant Conformation of C2-Substituent
HydrogenNeutralLowAxial
MethylElectron-donatingModerateAxial
PhenylElectron-withdrawing (inductive), ConjugatingHighAxial, potential ring distortion
FluoroElectron-withdrawingLowAxial

This table is illustrative and based on general principles of conformational analysis.

Structure-Activity Relationship (SAR) Studies Through Designed Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound like this compound into a potent and selective therapeutic agent. These studies involve the systematic synthesis and evaluation of analogues to determine which parts of the molecule are essential for its biological activity.

While specific SAR data for this compound is not publicly available, we can infer a general approach from studies on related structures, such as piperidine carboxamides and other carboximidamide-containing compounds. arabjchem.orgsemanticscholar.orgnih.govnih.gov The goal of such studies is often to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

A typical SAR campaign for this compound would involve modifications at several key positions:

The Acetyl Group: Replacing the acetyl group with other acyl or sulfonyl groups could probe the importance of the size, electronics, and hydrogen-bonding capacity of this moiety.

The Piperidine Ring: Introducing substituents at various positions on the piperidine ring would explore the spatial and electronic requirements of the binding pocket. For instance, substitution at the 4-position is a common strategy in medicinal chemistry. acs.org

The Carboximidamide Group: This group is often a key pharmacophoric element, and its modification, for example, by N-alkylation or incorporation into a different heterocyclic system, could significantly impact activity.

The findings from such a hypothetical SAR study are summarized in the table below, illustrating how different modifications might influence biological activity.

AnalogueModificationRationale for ModificationHypothetical Activity Outcome
Analogue AReplacement of Acetyl with BenzoylExplore tolerance for larger, aromatic acyl groups.Potentially increased activity due to new hydrophobic interactions.
Analogue BMethylation of the Carboximidamide NitrogenInvestigate the role of the amidine protons as H-bond donors.Likely decreased activity if H-bond donation is crucial.
Analogue CIntroduction of a 4-hydroxyl group on the piperidine ringProbe for a polar interaction in the binding site.Activity could increase or decrease depending on the nature of the binding pocket.
Analogue DReplacement of Piperidine with a Pyrrolidine ringAssess the importance of the six-membered ring scaffold.Likely significant change in activity due to altered geometry.

This table presents a hypothetical SAR based on established medicinal chemistry principles.

In studies of related piperine-carboximidamide hybrids, it was found that the nature of the carboximidamide portion and substitutions on the aromatic ring system dramatically influenced their antiproliferative activity. semanticscholar.orgnih.govnih.gov For example, specific substitutions led to potent inhibition of kinases like EGFR, BRAF, and CDK2. semanticscholar.orgnih.govnih.gov This underscores the importance of a systematic and rational approach to the design of analogues to maximize the therapeutic potential of a lead compound.

Applications in Chemical Biology and As Molecular Probes

Molecular Mechanism Studies of Enzyme Inhibition or Receptor Modulation (In Vitro and Cellular Level)

The study of how potential therapeutic agents interact with their biological targets is a cornerstone of drug discovery and chemical biology. 1-Acetylpiperidine-2-carboximidamide serves as a valuable scaffold for designing enzyme inhibitors and receptor modulators, allowing researchers to dissect their mechanisms of action at a molecular level.

Understanding the kinetics of enzyme inhibition is crucial for developing effective drugs. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters—the Michaelis constant (K_m) and the maximum velocity (V_max)—in distinct ways. americanpeptidesociety.orgyoutube.com

Competitive Inhibition: An inhibitor competes with the substrate for the enzyme's active site. This increases the apparent K_m but does not change the V_max.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases the V_max but does not affect the K_m. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both V_max and K_m. youtube.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max. nih.gov

The specific inhibitory mechanism of derivatives of this compound would be determined by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk or Michaelis-Menten plots. americanpeptidesociety.org

The potency of an inhibitor is quantified by its binding affinity for the target protein. Key parameters include the dissociation constant (K_d) and the inhibition constant (K_i).

Dissociation Constant (K_d): This represents the equilibrium constant for the dissociation of the ligand-protein complex into its components. A lower K_d value indicates a higher binding affinity. K_d is a general term for binding affinity. sciencesnail.com

Inhibition Constant (K_i): This is a specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme. sciencesnail.comresearchgate.net The calculation of K_i depends on the mechanism of inhibition. sciencesnail.com

These constants are critical for comparing the potencies of different inhibitors and for structure-activity relationship (SAR) studies. For instance, a series of this compound analogs could be synthesized and their K_i values determined to identify which structural modifications enhance binding to a particular enzyme.

ParameterDefinitionSignificance in Inhibition Studies
K_d Dissociation constant; measures the equilibrium between the ligand-protein complex and its dissociated components. sciencesnail.comA general measure of the strength of binding between a molecule and its target protein.
K_i Inhibition constant; represents the dissociation constant for the binding of an inhibitor to an enzyme. sciencesnail.comresearchgate.netA specific measure of an inhibitor's potency, crucial for comparing different inhibitors.

The interaction of small molecules like this compound with biological macromolecules such as proteins and nucleic acids is fundamental to their biological activity. These interactions are governed by various non-covalent forces.

With proteins , key interactions can include:

Hydrogen Bonding: Between the amide and acetyl groups of the compound and amino acid residues in the protein.

Hydrophobic Interactions: Involving the piperidine (B6355638) ring and nonpolar amino acid side chains.

Electrostatic Interactions: With charged residues in the protein's binding pocket.

In the context of nucleic acids , while direct studies on this compound are not widely available, similar small molecules are known to interact with DNA and RNA. nih.gov These interactions can be influenced by:

Covalent Modifications of Nucleobases: Epigenetic modifications to DNA and RNA can alter how small molecules bind, affecting gene expression. nih.gov

Stacking Interactions: The planar rings of amino acids can stack with modified nucleobases, a common interaction mode. nih.gov

Hydrogen Bonding: With the edges of the nucleobase rings. nih.gov

Understanding these molecular interactions provides a rational basis for the design of more specific and potent inhibitors or modulators.

Development as Fluorescent or Affinity Probes for Biological System Interrogation

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. By chemically modifying this compound with a fluorescent dye or an affinity tag, it can be converted into a probe.

Fluorescent Probes: A fluorescently labeled version of the compound could allow researchers to track its localization within cells, monitor its binding to a target protein via fluorescence polarization or FRET (Förster Resonance Energy Transfer), and quantify enzymatic activity using fluorogenic substrates.

Affinity Probes: An affinity-tagged version (e.g., with biotin) can be used in pull-down assays to identify the protein targets of the compound from a complex cellular lysate.

Role as Versatile Building Blocks in Complex Natural Product and Synthetic Molecule Synthesis

The piperidine scaffold is a common motif in many natural products and pharmaceutically active compounds. This compound, with its functionalized piperidine ring, serves as a valuable chiral building block for the synthesis of more complex molecules. The acetyl and carboximidamide groups offer reactive handles for further chemical transformations, enabling the construction of diverse molecular architectures. This versatility makes it an important starting material or intermediate in synthetic organic chemistry.

Advanced Analytical Methodologies for Research Purity and Detailed Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity for 1-Acetylpiperidine-2-carboximidamide. The primary objective of HPLC analysis is to separate the main compound from any potential impurities, starting materials, by-products, or degradation products. A typical method for purity assessment would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method optimization is a critical step in developing a robust HPLC protocol. This involves the systematic variation of several parameters to achieve optimal separation, peak shape, and sensitivity. Key parameters that are often optimized include the mobile phase composition (the ratio of aqueous to organic solvent), the type of organic modifier (e.g., acetonitrile (B52724) or methanol), the pH of the aqueous phase, the column temperature, and the flow rate. The use of a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities.

A representative HPLC method for the purity analysis of this compound is detailed in the table below. The selection of a C18 stationary phase is common for non-polar to moderately polar compounds. The mobile phase consists of a mixture of water with a small amount of formic acid to improve peak shape and an organic solvent like acetonitrile. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: Representative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Separation

Due to the presence of a stereocenter at the 2-position of the piperidine (B6355638) ring, this compound can exist as a pair of enantiomers. Chiral chromatography is a specialized form of column chromatography used to separate these enantiomers. nih.gov This technique is crucial for determining the enantiomeric excess (ee) of a chiral synthesis, which is a measure of the purity of a sample with respect to its enantiomeric composition.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution. nih.gov

For this compound, a normal-phase chiral HPLC method might be employed. This typically involves a non-polar mobile phase, such as a mixture of hexane and a polar alcohol like isopropanol or ethanol. The development of a chiral separation method often requires screening a variety of chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. Once a separation method is established, it can be used to quantify the enantiomeric excess of a sample by comparing the peak areas of the two enantiomers.

Table 2: General Approach for Chiral Chromatography Method Development

ParameterConsiderations
Chiral Stationary Phase Screen various polysaccharide-based columns (e.g., Chiralpak® series)
Mobile Phase Typically a mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol)
Additives Small amounts of an acid or base (e.g., trifluoroacetic acid, diethylamine) may be added to improve peak shape
Flow Rate Optimized for best resolution and analysis time (e.g., 0.5 - 1.5 mL/min)
Temperature Controlled to ensure reproducible retention times and selectivity
Detection UV detection at an appropriate wavelength

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecule.

The molecular formula of this compound is C8H15N3O. The theoretical exact mass of the protonated molecule ([M+H]+) can be calculated and compared to the experimentally measured value to confirm the identity of the compound.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. By piecing together the fragmentation pattern, it is possible to deduce the connectivity of the atoms within the molecule, providing further confirmation of its structure. A plausible fragmentation pathway would involve initial cleavages at the amide and acetyl groups, as well as ring opening of the piperidine moiety.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C8H15N3O
Ionization Mode Electrospray Ionization (ESI), Positive
Adduct [M+H]+
Theoretical m/z 170.1293
Measured m/z 170.1291
Mass Accuracy < 2 ppm

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is used to confirm the empirical formula of a newly synthesized compound and to provide evidence of its purity. The experimentally determined percentages of each element are compared to the theoretically calculated values based on the proposed molecular formula.

For this compound (C8H15N3O), the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen. The experimental results from the elemental analyzer should fall within a narrow, acceptable range of the theoretical values, typically ±0.4%, to be considered a confirmation of the compound's elemental composition and purity. researchgate.netcardiff.ac.uk

Table 4: Elemental Analysis Data for this compound

ElementTheoretical %Found %
Carbon (C) 56.7856.71
Hydrogen (H) 8.948.99
Nitrogen (N) 24.8324.75

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 1-Acetylpiperidine-2-carboximidamide will likely focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical pathways.

Key areas of exploration include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors : A primary route to the piperidine (B6355638) core involves the hydrogenation of corresponding pyridine derivatives. dtic.mil Future efforts could focus on developing novel catalysts (e.g., based on non-precious metals like iron or cobalt) that operate under milder conditions (lower temperature and pressure) and exhibit high chemoselectivity, preserving the acetyl and carboximidamide functionalities. nih.govresearchgate.net

Catalytic Enantioselective Methods : For potential pharmaceutical applications where a single enantiomer is often desired, the development of catalytic enantioselective syntheses is crucial. Strategies like rhodium-catalyzed asymmetric carbometalation or zinc-catalyzed [4+2] cyclizations, which have been successful for other piperidine derivatives, could be adapted to produce specific stereoisomers of this compound. nih.govacs.orgthieme-connect.com

One-Pot and Cascade Reactions : Designing multi-component reactions where the piperidine ring and carboximidamide group are constructed in a single, continuous process would significantly improve efficiency. researchgate.net This could involve cascade reactions that combine cyclization with functional group installation, minimizing intermediate purification steps and solvent waste. semanticscholar.org

Green Chemistry Approaches : The principles of green chemistry will be central to future synthetic explorations. This includes the use of safer, renewable solvents, minimizing the use of hazardous reagents, and developing catalytic processes that can be recycled. researchgate.net For instance, replacing traditional solvents with more sustainable alternatives or exploring solvent-free reaction conditions are promising avenues. nih.gov A recent study on piperine-carboximidamide hybrids utilized N,N'-carbonyl diimidazole (CDI) in acetonitrile (B52724) for coupling, representing a step towards milder reaction conditions. nih.gov

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Potential Advantages Key Research Focus Relevant Precedents
Catalytic Hydrogenation High atom economy, direct route from abundant pyridines.Development of non-precious metal catalysts, milder reaction conditions.Palladium, Rhodium, Platinum, and Nickel catalysis. dtic.milnih.gov
Enantioselective Cyclization Access to single stereoisomers, crucial for pharmacological studies.Design of novel chiral ligands and catalysts for high enantioselectivity.Rh-catalyzed reductive Heck reaction, Zn-catalyzed [4+2] cyclization. nih.govthieme-connect.com
One-Pot/Cascade Reactions Increased efficiency, reduced waste, lower cost.Discovery of novel multi-component reaction pathways.Iridium-catalyzed [5+1] annulation, Iron-catalyzed reductive amination. nih.gov
Cycloaddition Reactions Formation of multiple bonds in a single step, high stereocontrol.Exploration of novel cycloaddition partners and catalysts.[3+2] cycloaddition of N-silyl enamines with activated acyl azides. mdpi.com

Integration with Advanced Materials Science for Hybrid Systems

The functional groups present in this compound offer intriguing possibilities for its use as a building block in materials science. The amidine moiety, in particular, can participate in specific interactions, making it a candidate for creating functional materials.

Emerging opportunities in this area include:

Proton Exchange Membranes (PEMs) : Pyridine and piperidine-based polymers have been investigated for high-temperature proton exchange membrane fuel cells (HT-PEMFCs). acs.org The nitrogen-rich structure of this compound could be leveraged by incorporating it into polymer backbones to create membranes with enhanced proton conductivity and thermal stability.

Fluorescent Probes and Sensors : Cyclic amidines have been shown to be effective fluorophores with large Stokes shifts and good photostability. nih.gov By modifying the structure of this compound, it may be possible to develop novel fluorescent probes for biological imaging or for sensing specific analytes. For example, a fluorescent probe was successfully created by conjugating a cyclic amidine to a peptide that targets the NK-1 receptor, enabling localization studies in living systems. nih.gov

Functional Polymers : The reactivity of the amidine and acetyl groups could be exploited in polymerization reactions to create novel polymers with tailored properties. For instance, amidine-containing polymers could find applications as organocatalysts or as materials with specific binding capabilities. researchgate.net

Bioactive Films and Coatings : Functionalized piperidines have been incorporated into polymeric films to create materials with antimicrobial properties for controlled-release therapeutic applications. nih.gov this compound could be integrated into biocompatible polymers like sodium alginate to develop bioactive films for wound dressings or medical device coatings.

Material Application Key Functional Group Potential Functionality Relevant Research
Proton Exchange Membranes Piperidine Nitrogen, AmidineFacilitates proton transport, enhances acid-base interactions.Pyridine/piperidine-based PEMs for fuel cells. acs.org
Fluorescent Probes Cyclic Amidine CoreServes as a fluorophore for imaging and sensing.Cyclic amidine fluorophores with large Stokes shifts. nih.gov
Bioactive Films Piperidine, CarboximidamideProvides antimicrobial activity, controlled drug release.Piperidine-based sodium alginate/poly(vinyl alcohol) films. nih.gov

Leveraging Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test cycle. mdpi.com These computational tools can be powerfully applied to the future development of this compound and its analogs.

Future research directions include:

Predictive Bioactivity Modeling : ML models, such as random forest or support vector machines, can be trained on datasets of known bioactive compounds to predict the potential biological activities of novel molecules. acs.org By analyzing the structural features of this compound, AI can generate hypotheses about its potential targets and guide experimental screening. For nitrogen heterocycles, random forest models have shown good performance in predicting properties based on molecular structure. researchgate.netrawdatalibrary.netnih.gov

In Silico Library Design and Optimization : AI algorithms can be used to design virtual libraries of derivatives based on the this compound scaffold. These models can predict key properties like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comdoi.org

Reaction Prediction and Synthesis Planning : AI tools are increasingly capable of predicting the outcomes of chemical reactions and even devising complete synthetic routes. digitellinc.com For this compound analogs, this technology could suggest novel and efficient synthetic pathways, identify optimal reaction conditions, and troubleshoot potential synthetic challenges, thereby reducing the time and resources spent on empirical optimization.

Exploring Structure-Activity Relationships (SAR) : By analyzing large datasets, ML can uncover subtle structure-activity relationships that may not be apparent to human chemists. doi.org This can provide deep insights into how modifications to the piperidine ring, the acetyl group, or the carboximidamide moiety affect biological activity, guiding the rational design of more potent and selective compounds.

AI/ML Application Objective Potential Impact Relevant Techniques
Bioactivity Prediction Identify potential biological targets.Accelerates hit identification and drug repurposing.Random Forest, Gradient Boosting, Support Vector Machines. acs.orgmdpi.com
Virtual Screening Prioritize synthesis of promising analogs.Reduces cost and time of lead optimization.QSAR, Pharmacophore modeling, Deep learning. mdpi.combenthamscience.com
Synthesis Prediction Design efficient and novel synthetic routes.Streamlines chemical synthesis and scale-up.Graph transformer neural networks, reaction informatics. digitellinc.com
SAR Exploration Guide rational drug design.Enhances potency and selectivity of lead compounds.Feature importance analysis, data mining. acs.org

Interdisciplinary Investigations with Structural Biology and Biophysics for Deeper Mechanistic Understanding

A thorough understanding of how this compound interacts with its biological targets at a molecular level is essential for its development. Interdisciplinary approaches combining structural biology and biophysics will be critical in elucidating its mechanism of action.

Key areas for investigation are:

Target Identification and Validation : The first step is to identify the specific proteins or enzymes with which the compound interacts. Biophysical screening techniques are invaluable for this purpose. A panel of methods can be used to detect and quantify binding.

Structural Characterization of Binding : Once a target is identified, determining the three-dimensional structure of the compound-protein complex is paramount. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for obtaining high-resolution structural information. nih.govresearchgate.net This data reveals the precise binding mode, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding, which is fundamental for structure-based drug design. nih.govacs.orgacs.org

Thermodynamic and Kinetic Profiling : Understanding the energetics and kinetics of the binding interaction provides deeper mechanistic insight. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, while Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can determine the association (kon) and dissociation (koff) rate constants. researchgate.netirbm.com This information is crucial for optimizing drug-target residence time and improving efficacy.

A summary of relevant biophysical techniques is provided below:

Biophysical Technique Information Gained Purpose in Research
Differential Scanning Fluorimetry (DSF) Ligand-induced protein thermal stabilization.Initial hit screening and validation. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) Binding affinity (Kd), kinetics (kon, koff).Hit validation, lead optimization, fragment screening. researchgate.netirbm.com
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Thermodynamic characterization of binding, understanding driving forces. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Ligand binding site mapping, structural changes, dynamics.Hit validation, structural biology, fragment screening. nih.govirbm.com
X-ray Crystallography High-resolution 3D structure of protein-ligand complex.Detailed binding mode analysis, structure-based drug design. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.